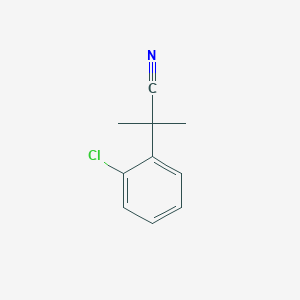

2-(2-Chlorophenyl)-2-methylpropanenitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-Chlorophenyl)-2-methylpropanenitrile is a useful research compound. Its molecular formula is C10H10ClN and its molecular weight is 179.65. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

It is known that similar compounds, such as ketamine, primarily target the n-methyl-d-aspartate receptor (nmdar) in the central nervous system .

Mode of Action

Related compounds like ketamine function as antagonists of the nmdar . They inhibit the activity of these receptors, leading to various downstream effects.

Biochemical Pathways

Related compounds have been shown to affect the unfolded protein response (upr) pathway . For instance, a derivative of phenformin, 2-(2-chlorophenyl)ethylbiguanide, was found to attenuate ATF4 and GRP78, typical downstream targets of the UPR .

Pharmacokinetics

Ketamine has a bioavailability of 16-20% when taken orally, and its elimination half-life is 2.5-3 hours . These properties can impact the bioavailability and therapeutic efficacy of the compound.

Result of Action

Related compounds have been shown to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

For instance, profenofos, an organophosphate pesticide, can accumulate in various environmental components, contaminating food, water, and air .

生化学分析

Biochemical Properties

It is known that this compound can participate in various biochemical reactions . It has been used in the synthesis of ketamine, a drug used in both veterinary and human medicine

Cellular Effects

Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that the compound can interact with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels . These interactions could potentially explain some of its effects at the molecular level.

Temporal Effects in Laboratory Settings

Related compounds have been shown to have long-term effects on cellular function

Dosage Effects in Animal Models

Related compounds have been shown to have significant effects at different dosages

Metabolic Pathways

Related compounds have been shown to be involved in various metabolic pathways

Transport and Distribution

Related compounds have been shown to be transported and distributed within cells and tissues

Subcellular Localization

Related compounds have been shown to be localized in specific subcellular compartments

生物活性

2-(2-Chlorophenyl)-2-methylpropanenitrile, with the molecular formula C10H10ClN and a molecular weight of approximately 181.65 g/mol, is an organic compound notable for its unique structure, which combines a chlorophenyl group with a nitrile functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme modulation and pharmacological applications.

Chemical Structure and Properties

The compound features a two-carbon chain linked to a chlorobenzene ring and a nitrile group, which contributes to its chemical reactivity. The presence of the chlorophenyl substituent enhances its electrophilic character, allowing it to interact with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Enzyme Modulation : The compound has been shown to influence the activity of specific enzymes, potentially acting as an inhibitor or modulator in various biochemical pathways.

- Antiprotozoal Activity : Derivatives synthesized from this compound have demonstrated antiprotozoal properties, highlighting its potential in treating parasitic infections.

- Neuropharmacological Effects : Similar compounds have been studied for their anticonvulsant and antinociceptive activities, suggesting that this compound may also possess neuroprotective qualities.

The mechanism by which this compound exerts its biological effects primarily involves its role as an electrophile. This characteristic allows it to interact with nucleophiles in biological systems, potentially leading to:

- Inhibition of Enzymatic Activity : By forming covalent bonds with active site residues in enzymes, the compound may inhibit their function.

- Modulation of Signaling Pathways : The interaction with receptors could alter signaling cascades, impacting cellular responses.

Research Findings and Data

Several studies have explored the biological activity of this compound and its derivatives. Below is a summary of key findings:

| Study Focus | Findings | Reference |

|---|---|---|

| Antiprotozoal Activity | Modifications increased activity by up to nine-fold compared to unmodified compounds. | |

| Neuropharmacological Effects | Demonstrated improved protective index values compared to standard anticonvulsants. | |

| Enzyme Interaction Studies | Shown to modulate enzyme activity significantly, suggesting potential therapeutic uses. |

Case Studies

- Antiprotozoal Activity : A study synthesized indazole derivatives from this compound, revealing enhanced antiprotozoal activity due to specific substitutions on the phenyl ring. The most effective derivative exhibited a nine-fold increase in activity compared to its precursors.

- Neuropharmacological Evaluation : In a comparative study against valproic acid, certain analogs of this compound displayed superior efficacy in protecting against seizures in animal models, indicating potential for development as anticonvulsants.

特性

IUPAC Name |

2-(2-chlorophenyl)-2-methylpropanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN/c1-10(2,7-12)8-5-3-4-6-9(8)11/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLLIGTNPTVJPAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC=CC=C1Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。